molecular formula C14H17NO4 B14052819 (E)-3-(3-Amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(3-Amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14052819
M. Wt: 263.29 g/mol
InChI Key: GZCJHOXYMGLIGT-UHFFFAOYSA-N
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Description

(E)-3-(3-Amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure that includes an amino group, an ethoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate aldehyde and an amine, followed by the addition of an ethoxy group through esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-(3-Amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-Amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid
  • (E)-3-(3-Amino-4-(3-propoxy-3-oxopropyl)phenyl)acrylic acid

Uniqueness

(E)-3-(3-Amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ethoxy group, in particular, may influence its reactivity and interactions compared to similar compounds with different alkoxy groups.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-[3-amino-4-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C14H17NO4/c1-2-19-14(18)8-6-11-5-3-10(9-12(11)15)4-7-13(16)17/h3-5,7,9H,2,6,8,15H2,1H3,(H,16,17)

InChI Key

GZCJHOXYMGLIGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)C=CC(=O)O)N

Origin of Product

United States

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